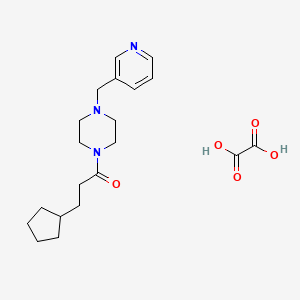
1-(3-cyclopentylpropanoyl)-4-(3-pyridinylmethyl)piperazine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-cyclopentylpropanoyl)-4-(3-pyridinylmethyl)piperazine oxalate, also known as CPP, is a compound that has been extensively studied for its potential use in scientific research. CPP is a small molecule that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. In
Mécanisme D'action
1-(3-cyclopentylpropanoyl)-4-(3-pyridinylmethyl)piperazine oxalate acts as a competitive antagonist at the NMDA receptor, binding to the receptor site and blocking the action of glutamate, the primary neurotransmitter that activates the receptor. This results in a decrease in the amplitude of excitatory postsynaptic potentials (EPSPs), which are the electrical signals that neurons use to communicate with each other. By blocking NMDA receptors, this compound can modulate synaptic plasticity, which is the ability of synapses to change their strength in response to activity.
Biochemical and Physiological Effects:
In addition to its effects on synaptic plasticity, this compound has been shown to have a range of biochemical and physiological effects. These include modulation of neurotransmitter release, regulation of ion channel activity, and alteration of gene expression. This compound has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(3-cyclopentylpropanoyl)-4-(3-pyridinylmethyl)piperazine oxalate is its potency and selectivity as an NMDA receptor antagonist. This makes it a valuable tool for studying the role of NMDA receptors in synaptic plasticity and other physiological processes. However, this compound also has some limitations, including its relatively short half-life and potential for off-target effects at high concentrations.
Orientations Futures
There are many potential future directions for research on 1-(3-cyclopentylpropanoyl)-4-(3-pyridinylmethyl)piperazine oxalate and related compounds. One area of interest is the development of more potent and selective NMDA receptor antagonists that can be used to study the role of NMDA receptors in disease states such as Alzheimer's disease and schizophrenia. Another area of interest is the use of this compound and related compounds as neuroprotective agents in the treatment of stroke, traumatic brain injury, and other neurological disorders. Finally, there is a growing interest in the use of this compound and related compounds as tools for studying the role of NMDA receptors in the development of addiction and other psychiatric disorders.
Méthodes De Synthèse
1-(3-cyclopentylpropanoyl)-4-(3-pyridinylmethyl)piperazine oxalate can be synthesized using a variety of methods, but one of the most common is the reaction of 3-cyclopentylpropanoic acid with 3-(pyridin-3-ylmethyl)piperazine in the presence of oxalyl chloride. This reaction yields this compound in the form of its oxalate salt, which is typically used in scientific research.
Applications De Recherche Scientifique
1-(3-cyclopentylpropanoyl)-4-(3-pyridinylmethyl)piperazine oxalate has been used in a wide range of scientific research applications, including neuroscience, pharmacology, and drug discovery. In neuroscience, this compound has been shown to act as a potent NMDA receptor antagonist, which has led to its use in studying the role of NMDA receptors in synaptic plasticity, learning, and memory. In pharmacology, this compound has been used as a reference compound to evaluate the activity of other drugs that target NMDA receptors. In drug discovery, this compound has been used as a starting point for the development of new NMDA receptor antagonists with improved pharmacological properties.
Propriétés
IUPAC Name |
3-cyclopentyl-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]propan-1-one;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O.C2H2O4/c22-18(8-7-16-4-1-2-5-16)21-12-10-20(11-13-21)15-17-6-3-9-19-14-17;3-1(4)2(5)6/h3,6,9,14,16H,1-2,4-5,7-8,10-13,15H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAYNKRPNWYESP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2CCN(CC2)CC3=CN=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine](/img/structure/B4970971.png)
![ethyl 4-{[4-(ethoxycarbonyl)phenyl]amino}-2,6-dimethylnicotinate hydrochloride](/img/structure/B4970984.png)
![2-[1-(4-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-(2-hydroxyethyl)-N-methylacetamide](/img/structure/B4970986.png)
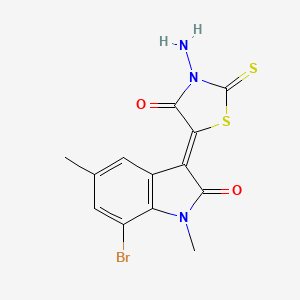
![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4970999.png)
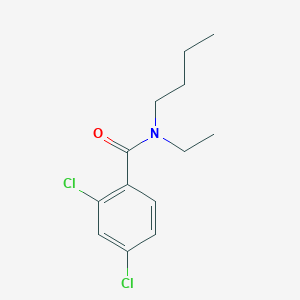
![N~1~-(3,5-dimethylphenyl)-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4971008.png)
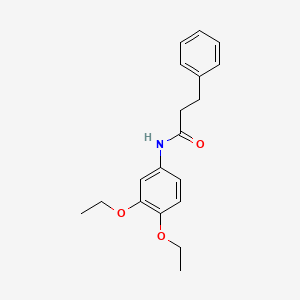
![3-(1-azocanylcarbonyl)-6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B4971022.png)

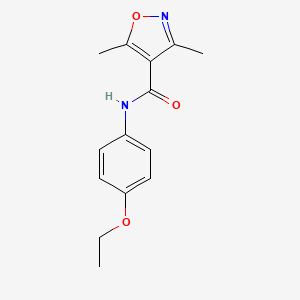
![1-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)acetone hydrochloride](/img/structure/B4971050.png)
![5-bromo-2-chloro-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B4971055.png)
![2-({N-(2,3-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B4971071.png)